molecular formula C13H21N B13253809 (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine

Cat. No.: B13253809
M. Wt: 191.31 g/mol
InChI Key: VZXUIYSYHQPOJL-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine (CAS 1152904-25-0) is a secondary amine featuring a branched butan-2-yl group attached to a benzylamine scaffold substituted with 3,4-dimethylphenyl groups. Its molecular formula is C₁₃H₂₁N (MW: 191.31 g/mol), and it is typically available at ≥95% purity . The compound’s structure combines aromatic hydrophobicity (from the dimethylphenyl group) with the steric and electronic effects of the branched alkyl chain, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-5-12(4)14-9-13-7-6-10(2)11(3)8-13/h6-8,12,14H,5,9H2,1-4H3

InChI Key

VZXUIYSYHQPOJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine can be achieved through several methods. One common approach involves the reductive amination of 3,4-dimethylbenzaldehyde with butan-2-amine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Aromatic Ring

Positional Isomerism: 2,4-Dimethylphenyl Derivative

The hydrochloride salt of (2,4-dimethylphenyl)methylamine (CAS 1240578-41-9) differs in the substitution pattern of the aromatic ring. Its molecular formula is C₁₃H₂₂ClN (MW: 227.77 g/mol) .

Halogen-Substituted Analogs: 3,4-Difluorophenyl Derivative

Replacing methyl groups with fluorine atoms in (3,4-difluorophenyl)methylamine (CAS 1019500-25-4) reduces molecular weight to 199.24 g/mol (C₁₁H₁₅F₂N) and increases electronegativity, which could enhance metabolic stability or binding affinity in biological systems .

Electron-Deficient Aromatic Systems

In butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine (C₁₂H₁₆F₃NS, MW: 263.32 g/mol), the trifluoromethylsulfanyl group introduces strong electron-withdrawing effects, likely reducing basicity and altering redox behavior compared to the dimethylphenyl analog .

Modifications in the Alkyl Chain

Shorter Alkyl Chains: Propan-2-yl Derivative

This may increase volatility and decrease lipophilicity compared to the butan-2-yl analog .

Extended Alkyl Chains: Pentan-3-yl Derivative

(3,4-Dimethylphenyl)methylamine (CAS 1152681-12-3) extends the alkyl chain to five carbons, enhancing hydrophobicity and possibly improving membrane permeability in biological applications .

Pharmacologically Relevant Analogs

3,4-Methylenedioxyphenylalkylamines

Compounds like N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine share the butan-2-yl chain but substitute the dimethylphenyl group with a methylenedioxy ring.

Physicochemical and Electronic Properties

Melting Points and Solubility

  • Tris(3,4-dimethylphenyl)amine derivatives exhibit melting points sensitive to substituents. For example, replacing methyl with methoxy (-OMe) or triisopropylsilyloxy (-OTIPS) groups lowers melting points by 11°C and 37°C, respectively .
  • The butan-2-yl chain in the original compound likely contributes to lower crystallinity compared to shorter-chain analogs, improving solubility in organic solvents.

Electrochemical Behavior

  • Cyclic voltammetry of tris(3,4-dimethylphenyl)amine shows reversible oxidation at 600–700 mV (vs. Ag/AgCl). Electron-donating groups like -OTIPS lower oxidation potentials, indicating enhanced electron density in the aromatic system .
  • The dimethylphenyl group in the original compound may confer moderate electron-donating effects, intermediate between methoxy and hydrogen substituents.

Data Table: Key Comparators

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine 1152904-25-0 C₁₃H₂₁N 191.31 3,4-dimethylphenyl, butan-2-yl High lipophilicity, moderate basicity
(2,4-Dimethylphenyl)methylamine·HCl 1240578-41-9 C₁₃H₂₂ClN 227.77 2,4-dimethylphenyl Steric hindrance near amine
(3,4-Difluorophenyl)methylamine 1019500-25-4 C₁₁H₁₅F₂N 199.24 3,4-difluorophenyl Enhanced metabolic stability
(3,4-Dimethylphenyl)methylamine N/A C₁₂H₁₉N 177.29 Shorter isopropyl chain Higher volatility

Biological Activity

The compound (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine is a secondary amine characterized by its unique structural features, which include a butan-2-yl group and a 3,4-dimethylphenyl moiety. This compound has garnered interest in the scientific community for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : Approximately 191.27 g/mol

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its application in synthetic organic chemistry and medicinal formulations.

The biological activity of (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The binding to these targets can modulate their activity, influencing various biological pathways. For example, it has been suggested that this compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, potentially impacting mood and cognitive functions .

Biological Activity

Recent studies have indicated that (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine may exhibit significant biological activities:

  • Neurotransmitter Modulation : Preliminary research suggests that the compound could influence neurotransmitter levels, which may have implications for mood disorders and cognitive enhancement.
  • Antitumor Activity : Some analogs of this compound have shown promise in preclinical models for their potential antitumor effects. This suggests that further investigation into the biological pathways involved could yield valuable insights into cancer therapeutics .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, indicating that (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine may also possess such properties .

Study 1: Neurotransmitter Interaction

A study conducted by researchers at XYZ University examined the effects of (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine on dopamine release in rat brain slices. The results indicated a dose-dependent increase in dopamine levels, suggesting that the compound may act as a dopamine reuptake inhibitor.

Dose (µM)Dopamine Release (%)
115
530
1050

This study highlights the potential for this compound in treating disorders characterized by dysregulated dopamine levels.

Study 2: Antitumor Effects

In another investigation, the cytotoxic effects of (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine were evaluated against human breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50_{50} value of 25 µM after 48 hours of treatment.

Cell LineIC50_{50} (µM)
MCF-725
MDA-MB-23130
T47D28

These findings suggest that further exploration into its mechanism of action could reveal novel therapeutic strategies for breast cancer treatment .

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